3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
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Overview
Description
3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is also known by its IUPAC name, (2E)-3-bicyclo[2.2.1]hept-2-yl-2-propenoic acid . This compound features a bicyclic structure, which is a characteristic of the norbornane framework, and a propenoic acid moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid typically involves the reaction of norbornene derivatives with acrylic acid or its derivatives under specific conditions. One common method includes the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an alkene (such as acrylic acid) to form the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of polymers and other materials due to its reactive double bond and rigid bicyclic structure .
Mechanism of Action
The mechanism by which 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid exerts its effects is not well-documented. its reactivity can be attributed to the presence of the propenoic acid moiety, which can participate in various chemical reactions. The bicyclic structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but has a hydroxyl group instead of the propenoic acid moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: This compound has an acetate group attached to the bicyclic structure.
Uniqueness: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is unique due to the presence of both the bicyclic norbornane framework and the propenoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,11,12)/b4-3+ |
InChI Key |
CVZJZTLSHVMYOU-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC2CC1CC2/C=C/C(=O)O |
Canonical SMILES |
C1CC2CC1CC2C=CC(=O)O |
Origin of Product |
United States |
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